1-[2-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]ethyl]azetidine-3-carbonitrile
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Overview
Description
1-[2-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]ethyl]azetidine-3-carbonitrile is a complex organic compound that features a boron-containing dioxaborolane ring, a pyrazole ring, and an azetidine ring
Preparation Methods
The synthesis of 1-[2-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]ethyl]azetidine-3-carbonitrile typically involves multiple steps:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a diketone.
Introduction of the dioxaborolane group: The pyrazole derivative is then reacted with a boronic acid or boronate ester to introduce the dioxaborolane group.
Formation of the azetidine ring:
Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and specific reaction conditions to facilitate the process.
Chemical Reactions Analysis
1-[2-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]ethyl]azetidine-3-carbonitrile can undergo various chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azetidine ring.
Coupling Reactions: The dioxaborolane group can participate in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with aryl or vinyl halides.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, and various solvents like tetrahydrofuran or dimethylformamide.
Scientific Research Applications
1-[2-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]ethyl]azetidine-3-carbonitrile has several scientific research applications:
Organic Synthesis: It is used as a building block in the synthesis of more complex molecules.
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its boron-containing moiety which can interact with biological targets.
Material Science: It can be used in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism by which 1-[2-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]ethyl]azetidine-3-carbonitrile exerts its effects depends on its application:
In organic synthesis: , it acts as a reagent or intermediate, participating in various chemical reactions.
In medicinal chemistry: , the boron-containing dioxaborolane group can form reversible covalent bonds with biological targets, potentially inhibiting enzymes or modulating receptor activity.
Comparison with Similar Compounds
Similar compounds include:
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: This compound also contains a dioxaborolane group but differs in its overall structure and applications.
Phenylboronic acid pinacol ester: Another boron-containing compound used in organic synthesis.
tert-Butyl 4-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)tetrahydro-2H-pyran-4-carboxylate: This compound has a similar boron-containing moiety but is used in different synthetic applications.
Properties
Molecular Formula |
C15H23BN4O2 |
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Molecular Weight |
302.18 g/mol |
IUPAC Name |
1-[2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]ethyl]azetidine-3-carbonitrile |
InChI |
InChI=1S/C15H23BN4O2/c1-14(2)15(3,4)22-16(21-14)13-8-18-20(11-13)6-5-19-9-12(7-17)10-19/h8,11-12H,5-6,9-10H2,1-4H3 |
InChI Key |
SLNVSBQPWLZVIN-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CCN3CC(C3)C#N |
Origin of Product |
United States |
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